N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine
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Overview
Description
N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine is a complex organic compound that features a thiazole ring, a pyridine ring, and a fluorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require refluxing the mixture to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as crystallization and chromatography, are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-ylamine
- 4-fluoro-3-methylphenyl isocyanate
Uniqueness
N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its fluorinated phenyl group and thiazole ring contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(4-fluoro-3-methylphenyl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3S/c1-10-3-6-15(18-8-10)20-16-19-14(9-21-16)12-4-5-13(17)11(2)7-12/h3-9H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPALULBSZMZKLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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